molecular formula C7H14ClNO2 B15050598 rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride

rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride

Cat. No.: B15050598
M. Wt: 179.64 g/mol
InChI Key: JNUUERYDXCIDFS-LBZPYWGZSA-N
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Description

rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride is a chemical compound with a complex structure that includes a furo[2,3-c]pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with an amine in the presence of a catalyst, followed by cyclization to form the furo[2,3-c]pyrrol ring system . The reaction conditions often include the use of solvents such as water or organic solvents, and catalysts like iron(III) chloride or other metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification and crystallization to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(2S,3AS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol hydrochloride involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

[(2S,3aS,6aS)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-2-yl]methanol;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c9-4-6-1-5-2-8-3-7(5)10-6;/h5-9H,1-4H2;1H/t5-,6-,7+;/m0./s1

InChI Key

JNUUERYDXCIDFS-LBZPYWGZSA-N

Isomeric SMILES

C1[C@H]2CNC[C@H]2O[C@@H]1CO.Cl

Canonical SMILES

C1C2CNCC2OC1CO.Cl

Origin of Product

United States

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